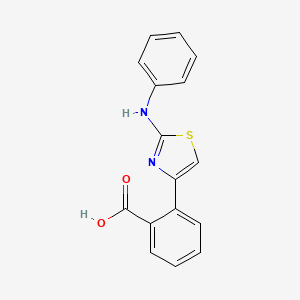

2-(2-苯胺基-1,3-噻唑-4-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid (ATBC) is a synthetic compound belonging to the family of benzene carboxylic acids. It is a white, crystalline solid with a molecular weight of 230.3 g/mol and a melting point of 132-134°C. ATBC is used in organic synthesis and in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

科学研究应用

杂环化合物的合成:该化合物用于合成各种杂环化合物。例如,Cremonesi等人(2004年)报道了使用与2-(2-苯胺基-1,3-噻唑-4-基)苯甲酸结构相关的mesoionic化合物或N-酰基噻唑烷-2-羧酸衍生的酮烯合成咪唑并[5,1-b]噻唑和螺-β-内酰胺(Cremonesi, Croce, & Rosa, 2004)。

潜在的抗菌和抗真菌剂:Narayana等人(2006年)合成了该化合物的新衍生物,并发现它们对各种微生物具有有希望的抗菌和抗真菌活性(Narayana, Ashalatha, Raj, & Kumari, 2006)。

抗菌研究:Patel和Agravat(2009年)使用2-(对乙酰氨基苯磺酰胺基)-取代苯并噻唑合成吡啶衍生物,显示出相当的抗菌活性(Patel & Agravat, 2009)。

偶氮颜料和中间体的合成:Law等人(1993年)讨论了从2-羟基-11H-苯并(a)咔唑-3-羧酸合成苯胺酰胺偶联剂,这与2-(2-苯胺基-1,3-噻唑-4-基)苯甲酸的结构相关。这些苯胺酰胺用于合成光感受器级偶氮颜料(Law, Tarnawskyj, & Bailey, 1993)。

抗癌剂:Nofal等人(2014年)报道了从结构类似于2-(2-苯胺基-1,3-噻唑-4-基)苯甲酸的化合物合成苯并咪唑-噻唑衍生物,显示出对各种癌细胞系有希望的抗癌活性(Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014)。

作用机制

Mode of Action

It is known that many thiazole derivatives interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, and the specific pathways they affect can vary widely

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its elimination from the body .

Result of Action

As mentioned earlier, many thiazole derivatives can cause DNA double-strand breaks and cell death , but it’s unclear if this compound has the same effects

Action Environment

Factors such as pH, temperature, and the presence of other molecules can significantly influence the action of a compound

属性

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15(20)13-9-5-4-8-12(13)14-10-21-16(18-14)17-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFLUNVZMMDQJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377605 |

Source

|

| Record name | 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid | |

CAS RN |

303150-09-6 |

Source

|

| Record name | 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1350003.png)